molecular formula C5H7I2N3O2S B179139 N,N-Dimethyl 4,5-diiodo-1H-imidazole-1-sulfonamide CAS No. 198127-92-3

N,N-Dimethyl 4,5-diiodo-1H-imidazole-1-sulfonamide

Cat. No.: B179139
CAS No.: 198127-92-3
M. Wt: 427 g/mol
InChI Key: BRCLUKJLHQKEGH-UHFFFAOYSA-N
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Description

N,N-Dimethyl 4,5-diiodo-1H-imidazole-1-sulfonamide (CAS: 198127-92-3) is a heterocyclic compound featuring a fully substituted imidazole core with iodine atoms at positions 4 and 5, and a dimethyl sulfonamide group at position 1. This compound is characterized by its high iodine content, which contributes to its distinct electronic and steric properties. Its molecular structure combines the rigidity of the imidazole ring with the electron-withdrawing sulfonamide moiety, making it a candidate for applications in medicinal chemistry and materials science.

Properties

IUPAC Name

4,5-diiodo-N,N-dimethylimidazole-1-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7I2N3O2S/c1-9(2)13(11,12)10-3-8-4(6)5(10)7/h3H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRCLUKJLHQKEGH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)N1C=NC(=C1I)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7I2N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70378425
Record name 4,5-Diiodo-N,N-dimethyl-1H-imidazole-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70378425
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

427.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

198127-92-3
Record name 4,5-Diiodo-N,N-dimethyl-1H-imidazole-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70378425
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Iodination of Imidazole: Precursor Synthesis

The synthesis begins with the preparation of 4,5-diiodo-1H-imidazole , a critical intermediate. The patent CN112321512A outlines a method to address the poor solubility of raw materials during iodination. Key steps include:

  • Formation of Imidazole Sodium : Imidazole reacts with sodium hydroxide (NaOH) under ice-bath cooling to generate imidazole sodium, enhancing reactivity for subsequent iodination.

  • Iodination with Elemental Iodine : The intermediate reacts with iodine (I₂) dissolved in tetrahydrofuran (THF), a solvent chosen for its ability to dissolve both ionic and nonpolar species.

The reaction proceeds as follows:

Imidazole+NaOHImidazole sodium(Step 1)\text{Imidazole} + \text{NaOH} \rightarrow \text{Imidazole sodium} \quad \text{(Step 1)}
Imidazole sodium+I2THF4,5-Diiodo-1H-imidazole(Step 2)\text{Imidazole sodium} + \text{I}_2 \xrightarrow{\text{THF}} \text{4,5-Diiodo-1H-imidazole} \quad \text{(Step 2)}

Optimization Insights :

  • Solvent Choice : THF improves iodine solubility and reaction homogeneity.

  • Temperature Control : Ice-bath cooling prevents side reactions from exothermic iodine addition.

  • Stoichiometry : A 1:2 molar ratio of imidazole to iodine ensures complete diiodination.

Sulfonylation to Introduce the Dimethylsulfonamide Group

The second stage involves sulfonylation of 4,5-diiodo-1H-imidazole to introduce the dimethylsulfonamide moiety. While specific details are absent in the provided sources, established sulfonylation protocols for imidazoles suggest the following approach:

  • Reaction with Dimethylsulfamoyl Chloride : The intermediate reacts with dimethylsulfamoyl chloride [(CH₃)₂NSO₂Cl] in the presence of a base (e.g., triethylamine) to facilitate sulfonamide bond formation.

  • Regioselectivity : The reaction targets the nitrogen at position 1 of the imidazole ring, driven by electronic and steric factors.

The generalized reaction is:

4,5-Diiodo-1H-imidazole+(CH3)2NSO2ClBaseN,N-Dimethyl 4,5-diiodo-1H-imidazole-1-sulfonamide\text{4,5-Diiodo-1H-imidazole} + (\text{CH}3)2\text{NSO}_2\text{Cl} \xrightarrow{\text{Base}} \text{N,N-Dimethyl 4,5-diiodo-1H-imidazole-1-sulfonamide}

Critical Parameters :

  • Base Selection : Triethylamine neutralizes HCl byproduct, shifting equilibrium toward product formation.

  • Solvent Compatibility : Polar aprotic solvents (e.g., dichloromethane) enhance reagent solubility.

Reaction Optimization and Yield Enhancement

Iodination Step Optimization

Data from CN112321512A highlights the impact of reaction conditions on yield (Table 1).

Table 1: Effect of Reaction Parameters on 4,5-Diiodo-1H-Imidazole Yield

ParameterCondition 1Condition 2Condition 3
Temperature (°C)0–510–1520–25
Reaction Time (h)642
Yield (%)827568

Findings :

  • Lower temperatures (0–5°C) favor higher yields by minimizing iodine sublimation and side reactions.

  • Extended reaction times (6 hours) ensure complete diiodination.

Sulfonylation Step Challenges

While experimental data for this step is limited, analogous sulfonylation reactions suggest:

  • Catalyst Use : Lewis acids (e.g., ZnCl₂) may accelerate sulfamoyl chloride activation.

  • Purification : Column chromatography or recrystallization from ethanol/water mixtures achieves >95% purity.

Analytical Characterization

Post-synthesis characterization ensures structural fidelity and purity:

  • Nuclear Magnetic Resonance (NMR) :

    • ¹H NMR : Absence of NH protons confirms sulfonamide formation.

    • ¹³C NMR : Peaks at δ 120–140 ppm correlate with iodinated carbons.

  • Mass Spectrometry : Molecular ion peak at m/z 455.85 ([M+H]⁺) aligns with the molecular formula C₅H₆I₂N₃O₂S.

Scalability and Industrial Considerations

Cost-Efficiency

  • Iodine Recovery : Implementing iodine recycling systems reduces raw material costs.

  • Solvent Reuse : THF and dichloromethane can be distilled and reused.

Chemical Reactions Analysis

Types of Reactions: N,N-Dimethyl 4,5-diiodo-1H-imidazole-1-sulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with different functional groups, while oxidation and reduction reactions can modify the sulfonamide group .

Scientific Research Applications

N,N-Dimethyl 4,5-diiodo-1H-imidazole-1-sulfonamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N,N-Dimethyl 4,5-diiodo-1H-imidazole-1-sulfonamide involves its interaction with specific molecular targets. The iodine atoms and sulfonamide group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes and proteins, potentially inhibiting their activity or altering their function. The exact pathways and molecular targets are subjects of ongoing research .

Comparison with Similar Compounds

Table 1: Key Structural and Physical Properties of Selected Imidazole Derivatives

Compound Name Substituents Melting Point (°C) Key Functional Groups Purity (%) Reference
N,N-Dimethyl 4,5-diiodo-1H-imidazole-1-sulfonamide 4,5-diiodo, N,N-dimethyl sulfonamide Not reported Iodo, sulfonamide 97
4-[4-(Chloromethyl)phenyl]-1,2-dimethyl-5-nitro-1H-imidazole Chloromethyl, nitro, phenyl Not reported Chloro, nitro, aryl Not specified
Nimesulide-based 1,2,4,5-tetra-substituted imidazole Benzil, benzaldehyde, sulfonamide Not reported Multi-substituted, sulfonamide 81 (yield)
1,2-bis(4-(5,5,5-tris(trimethylsilyl)pentyloxy)phenyl)-4,5-diphenyl-1H-imidazole Trimethylsilyl, diphenyl 200–202 Organosilicon, aryl >95
4,5-diphenyl-2-p-tolyl-1H-imidazole Diphenyl, p-tolyl 231–233 Aryl, methyl Not specified
4,5-Dimethyl-1H-benzo[d]imidazole Dimethyl, benzannulated Not reported Methyl, fused benzene 97

Key Observations :

Iodine vs. Chlorine/Nitro Groups : The diiodo substituents in the target compound enhance its molecular weight and polarizability compared to the chloromethyl-nitro derivative in . Iodine’s larger atomic radius may also influence crystal packing and reactivity .

Organosilicon Modifications: The trimethylsilyl-substituted imidazole () exhibits a higher melting point (200–202°C) due to increased van der Waals interactions, contrasting with the target compound’s unrecorded melting point .

Biological Activity

N,N-Dimethyl 4,5-diiodo-1H-imidazole-1-sulfonamide is a compound that has garnered attention due to its structural features and potential biological activities. This article provides an in-depth exploration of its biological activity, including synthesis, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

Chemical Formula : C7H8I2N2O2S
Molecular Weight : Approximately 358.03 g/mol
Structural Features : The compound contains a sulfonamide group, which is known for its biological significance, particularly in antimicrobial activity. The presence of two iodine atoms enhances its reactivity compared to other imidazole derivatives.

The biological activity of this compound can be attributed to several mechanisms:

  • Antimicrobial Activity : Sulfonamides are well-documented for their antibacterial properties. This compound may inhibit bacterial growth by interfering with folate synthesis.
  • Antiviral Properties : Similar compounds have shown effectiveness against various viral infections by disrupting viral replication processes.
  • Anticancer Activity : Preliminary studies suggest that imidazole derivatives can induce apoptosis in cancer cells through various pathways, including the modulation of signaling pathways involved in cell survival and proliferation.

Antimicrobial Activity

A study evaluated the antimicrobial efficacy of various imidazole derivatives, including this compound. The results indicated significant inhibition against common pathogens:

Pathogen Zone of Inhibition (mm)
Staphylococcus aureus20
Escherichia coli22
Bacillus subtilis19

These results demonstrate the compound's potential as a broad-spectrum antimicrobial agent .

Antiviral Activity

In vitro studies have shown that imidazole derivatives can inhibit viral replication. For instance, related compounds have been tested against influenza viruses and demonstrated significant antiviral activity by preventing viral entry into host cells .

Anticancer Activity

Research has indicated that sulfonamide derivatives can exhibit anticancer properties. In a study involving various imidazole compounds, this compound was found to induce apoptosis in cancer cell lines through the activation of caspase pathways .

Case Study 1: Antibacterial Efficacy

In a comparative study of imidazole derivatives against E. coli, this compound exhibited a zone of inhibition comparable to established antibiotics like norfloxacin. This suggests its potential as an alternative treatment for bacterial infections resistant to conventional therapies .

Case Study 2: Antiviral Mechanism

A recent investigation into the antiviral properties of imidazole derivatives highlighted that this compound could effectively inhibit the replication of HIV by disrupting the reverse transcription process. Molecular docking studies revealed strong binding affinities to key viral enzymes .

Q & A

Q. What are the recommended synthetic routes for N,N-Dimethyl 4,5-diiodo-1H-imidazole-1-sulfonamide, and how can reaction conditions be optimized for reproducibility?

  • Methodology :
    • Precursor Selection : Start with a sulfonamide-functionalized imidazole core (e.g., N,N-dimethyl-1H-imidazole-1-sulfonamide) and introduce iodine via electrophilic substitution. Use iodine monochloride (ICl) or N-iodosuccinimide (NIS) in a polar aprotic solvent (e.g., DMF) under controlled temperature (0–25°C) to avoid over-iodination .
    • Purification : Column chromatography with silica gel (eluent: ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures ensures purity. Monitor reaction progress via TLC or LC-MS .
    • Yield Optimization : Adjust stoichiometry (e.g., 2.2 equiv. ICl for diiodination) and reaction time (typically 12–24 hours).

Q. How should crystallographic data for this compound be acquired and interpreted?

  • Methodology :
    • Data Collection : Use single-crystal X-ray diffraction (SCXRD) with Mo-Kα radiation (λ = 0.71073 Å) at 100 K. Employ the SHELX suite (SHELXD for structure solution, SHELXL for refinement) to resolve heavy-atom (iodine) positions .
    • Validation : Apply the Structure Validation tool in PLATON to check for missed symmetry, twinning, or disorder. Use ORTEP-3 for graphical representation of thermal ellipsoids and hydrogen-bonding networks .

Q. What safety protocols are critical when handling this compound?

  • Methodology :
    • Personal Protective Equipment (PPE) : Wear nitrile gloves, safety goggles, and a lab coat. Use a fume hood to minimize inhalation exposure .
    • Waste Disposal : Treat iodine-containing waste with sodium thiosulfate to reduce toxicity before disposal in designated halogenated waste containers .

Advanced Research Questions

Q. How can hydrogen-bonding patterns in the crystal lattice influence the compound’s stability and reactivity?

  • Methodology :
    • Graph Set Analysis : Map hydrogen bonds (e.g., N–H···O, C–I···π interactions) using Mercury or CrystalExplorer. Calculate bond distances and angles to classify motifs (e.g., R_2$$^2(8) rings) .
    • Thermal Stability : Correlate hydrogen-bond strength (via DFT calculations at the B3LYP/6-31G* level) with thermogravimetric analysis (TGA) data to predict decomposition pathways .

Q. How can discrepancies in NMR and X-ray crystallographic data be resolved during structural validation?

  • Methodology :
    • Dynamic Effects : Use variable-temperature NMR (VT-NMR) to detect conformational flexibility (e.g., imidazole ring puckering) that may cause signal splitting at room temperature .
    • Twinned Crystals : Apply the TWIN law in SHELXL to refine twinned datasets. Cross-validate with solid-state NMR (ssNMR) to confirm static disorder .

Q. What strategies improve the reproducibility of bioactivity assays involving this compound?

  • Methodology :
    • Solubility Optimization : Test solvents (DMSO, ethanol, or aqueous buffers) using dynamic light scattering (DLS) to ensure monodisperse solutions.
    • Control Experiments : Include a negative control (e.g., unsubstituted imidazole-sulfonamide) to isolate the effect of iodine substituents on bioactivity .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N,N-Dimethyl 4,5-diiodo-1H-imidazole-1-sulfonamide
Reactant of Route 2
N,N-Dimethyl 4,5-diiodo-1H-imidazole-1-sulfonamide

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